![molecular formula C15H23ClN2 B1441253 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride CAS No. 1159826-27-3](/img/structure/B1441253.png)

8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride

Overview

Description

8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C15H23ClN2. Its molecular weight is 266.81 Da . It’s a solid substance .

Molecular Structure Analysis

The InChI code for 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is 1S/C15H22N2.2ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;;/h1-5,16H,6-13H2;2*1H .Physical And Chemical Properties Analysis

8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is a solid substance . It should be stored at room temperature .Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

Spirohydantoin derivatives, including structures related to 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride, have been extensively studied for their crystal engineering and supramolecular arrangement properties. For instance, Graus et al. (2010) discussed the synthesis of cyclohexane-5-spirohydantoin derivatives and their crystallographic analysis, which revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements. The study highlighted the role of these substituents in forming different types of structures, such as dimers and ribbons, within the crystal lattice (Graus et al., 2010).

Similarly, Lazić et al. (2022) synthesized two spirohydantoin derivatives incorporating a halogenated benzoyl group and analyzed them using single crystal X-ray diffraction, DFT, and QTAIM calculations. This study provided insights into the conformational and crystal packing preferences influenced by simple substitutions on the benzoyl unit, showcasing the intricate balance between molecular structure and supramolecular architecture (Lazić et al., 2022).

Medicinal Chemistry and Drug Development

The scaffold of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride has been explored for its potential in medicinal chemistry. For example, Kato et al. (2013) identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds showed significant efficacy in reducing blood pressure in spontaneously hypertensive rats upon oral administration, indicating their potential as antihypertensive drug candidates (Kato et al., 2013).

Furthermore, Smith et al. (1995) synthesized a series of spiropiperidines, including structures akin to 8-Benzyl-2,8-diazaspiro[4.5]decane, which demonstrated potent and selective antagonistic activity against tachykinin NK2 receptors. These compounds were found to be effective in guinea pig models for bronchoconstriction, showcasing their potential as non-peptide tachykinin NK2 receptor antagonists (Smith et al., 1995).

Safety And Hazards

properties

IUPAC Name |

8-benzyl-2,8-diazaspiro[4.5]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;/h1-5,16H,6-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTUXAHULXABHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721291 | |

| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride | |

CAS RN |

1159826-27-3 | |

| Record name | 2,8-Diazaspiro[4.5]decane, 8-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

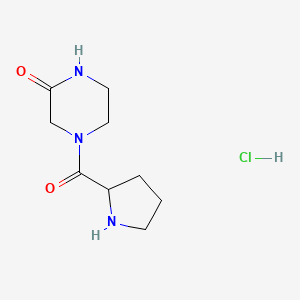

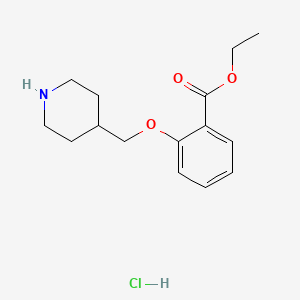

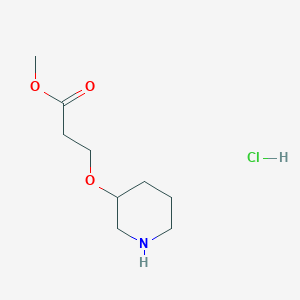

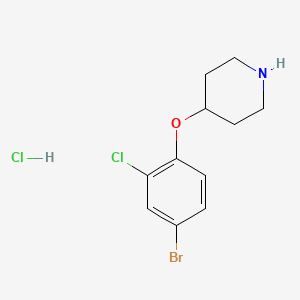

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)

![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)

![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)

![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)